

isopropyl acetate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Isopropyl Acetate

Introduction

Isopropyl acetate, a key industrial solvent and fragrance component, is an organic compound, specifically an ester of isopropanol and acetic acid. This clear, colorless liquid possesses a characteristic fruity odor. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methods for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The fundamental identifiers and properties of **isopropyl acetate** are crucial for its proper handling, application, and analysis.

- IUPAC Name: propan-2-yl acetate[1]
- CAS Number: 108-21-4[2][3][4][5][6][7]

A summary of its key quantitative properties is presented in the table below.



Property	Value
Molecular Formula	C5H10O2
Molecular Weight	102.13 g/mol [1][2][6]
Melting Point	-73 °C (lit.)[2][3]
Boiling Point	85-91 °C (lit.)[2][3]
Density	0.872 g/mL at 25 °C (lit.)[2][3][6]
Solubility in Water	31.9 g/L at 20 °C[2]
Vapor Pressure	47 mmHg at 20 °C[2][3]
Refractive Index (n20/D)	1.377 (lit.)[2][3][6]
Autoignition Temperature	894 °F
Flash Point	40 °F

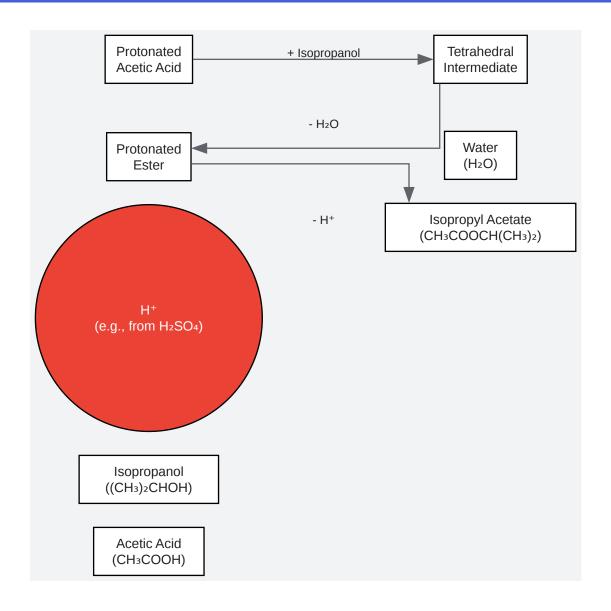
Synthesis of Isopropyl Acetate via Fischer Esterification

Isopropyl acetate is commonly synthesized through the Fischer esterification of isopropanol with acetic acid, using an acid catalyst.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity. Isopropanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the **isopropyl acetate** ester.





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Fischer Esterification Mechanism for Isopropyl Acetate Synthesis.

Experimental Protocol

The following is a generalized laboratory procedure for the synthesis of **isopropyl acetate**.

- Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
- Charging Reactants: To the round-bottom flask, add isopropanol and a molar excess of glacial acetic acid. A common molar ratio is 1:2 of alcohol to acid to shift the equilibrium towards the product.[5]

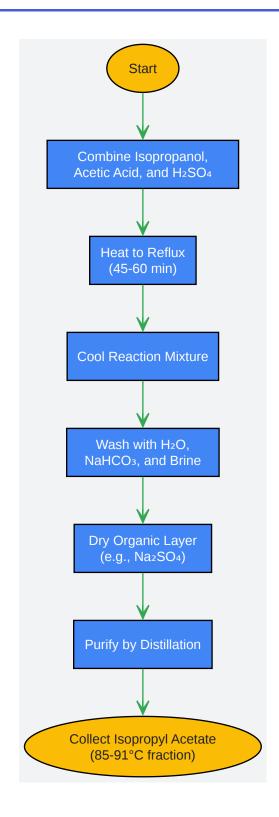
Foundational & Exploratory





- Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 0.2-0.3% by weight of the total reactants) to the mixture in the flask.
- Reflux: Heat the mixture to a gentle reflux and maintain for approximately 45-60 minutes. The reaction progress can be monitored by techniques such as thin-layer chromatography.
- Workup and Neutralization: After cooling, transfer the reaction mixture to a separatory funnel.
 Wash the mixture sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
- Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate.
- Purification: Isolate the isopropyl acetate from any remaining starting materials and byproducts by simple or fractional distillation.[6] Collect the fraction boiling in the range of 85-91 °C.





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Experimental Workflow for Isopropyl Acetate Synthesis.

Analytical Methods



The purity and composition of **isopropyl acetate** are commonly determined using gas chromatography.

Gas Chromatography (GC) Protocol for Purity Analysis

This method is suitable for determining the ester content and the presence of residual isopropanol.

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.
- Column: A suitable column for separating the components is a DB-624 or a similar polar capillary column.
- Carrier Gas: Helium is commonly used as the carrier gas.
- Sample Preparation: A representative sample of **isopropyl acetate** is diluted in a suitable solvent, such as carbon disulfide/methanol (99:1).[8]
- Injection: A small volume (e.g., 1 μL) of the prepared sample is injected into the GC.
- GC Conditions:
 - Inlet Temperature: Set to a temperature that ensures rapid volatilization without sample degradation.
 - Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components. For example, hold at 35°C, then ramp to 190°C.
 - Detector Temperature: Maintained at a temperature higher than the final oven temperature to prevent condensation.
- Data Analysis: The peak areas in the resulting chromatogram are integrated. The percentage
 of each component is calculated by comparing its peak area to the total area of all peaks,
 often using response factors for accurate quantification. Water and acid content may need to
 be determined by other methods, such as Karl Fischer titration for water.[7]



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- To cite this document: BenchChem. [isopropyl acetate CAS number and IUPAC name].
 BenchChem, [2025]. [Online PDF]. Available at:
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